molecular formula C17H17N9 B12242359 3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile

3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile

Cat. No.: B12242359
M. Wt: 347.4 g/mol
InChI Key: MIJYKMHUBCAUQV-UHFFFAOYSA-N
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Description

3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile is a complex heterocyclic compound It features a unique structure that combines multiple nitrogen-containing rings, making it a subject of interest in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Mechanism of Action

The mechanism of action of 3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases and enzymes. The compound’s structure allows it to bind to active sites, inhibiting the activity of these targets and disrupting cellular pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile stands out due to its unique combination of multiple nitrogen-containing rings, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .

Properties

Molecular Formula

C17H17N9

Molecular Weight

347.4 g/mol

IUPAC Name

3-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C17H17N9/c1-11-21-22-15-2-3-16(23-26(11)15)24-7-12-9-25(10-13(12)8-24)17-14(6-18)19-4-5-20-17/h2-5,12-13H,7-10H2,1H3

InChI Key

MIJYKMHUBCAUQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=NC=CN=C5C#N

Origin of Product

United States

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